



Application Notes and Protocols for MK-1903 in Cell Culture

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Compound of Interest					
Compound Name:	MK-1903				
Cat. No.:	B1677246	Get Quote			

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Introduction

MK-1903 is a potent and selective full agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is expressed in various cell types, including adipocytes and immune cells such as monocytes and macrophages.[2][3] Activation of GPR109A by agonists like MK-1903 initiates a signaling cascade that primarily involves the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism underlies many of the biological effects of GPR109A activation, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[2][4]

These application notes provide detailed protocols for utilizing **MK-1903** in various cell culture-based assays to investigate its effects on GPR109A signaling, cell viability, and inflammatory responses.

Data Presentation In Vitro Activity of GPR109A Agonists

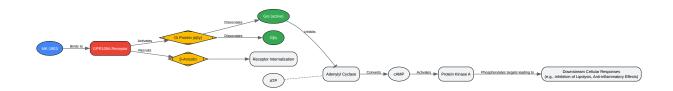


Compound	Target	Assay	Cell Line	EC50	Reference
MK-1903	Human GPR109A	cAMP Inhibition	CHO-K1 (transfected)	12.9 nM	[5](INVALID- LINK)
Niacin	Human GPR109A	cAMP Inhibition	CHO-K1 (transfected)	51 nM	[5](INVALID- LINK)
Butyrate	Human GPR109A	Apoptosis Induction	Colon Cancer Cells	~1.6 mM	[6]
β- hydroxybutyr ate	Human GPR109A	GPR109A Activation	-	~0.7 mM	[6][7]
MK-0354	Human GPR109A	GPR109A Activation	-	1.65 μΜ	[1]
MK-6892	Human GPR109A	GTPyS Binding	-	16 nM	[1]

Signaling Pathway GPR109A Signaling Cascade

Activation of GPR109A by **MK-1903** triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The G α i subunit dissociates from the G β y subunits and inhibits adenylyl cyclase, resulting in decreased production of intracellular cAMP. The G β y subunits can also activate downstream signaling pathways. Additionally, GPR109A signaling can involve β -arrestin recruitment, which can mediate receptor internalization and G-protein-independent signaling.[2]





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Caption: GPR109A signaling pathway activated by MK-1903.

Experimental Protocols Preparation of MK-1903 Stock Solution

Materials:

- MK-1903 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Based on the manufacturer's instructions, prepare a high-concentration stock solution of MK-1903 (e.g., 10-100 mM) in DMSO. For example, for a 10 mM stock solution of MK-1903 (Molecular Weight: 164.16 g/mol), dissolve 1.64 mg of MK-1903 in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.



• Store the aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically \leq 0.1%) to avoid solvent-induced cytotoxicity.

cAMP Inhibition Assay in GPR109A-expressing Cells

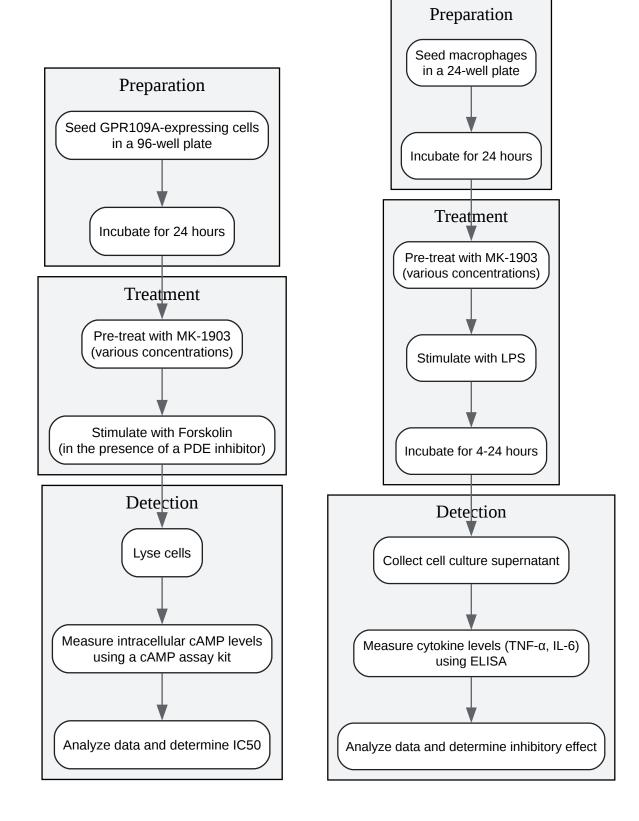
This protocol is designed to measure the ability of **MK-1903** to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A (e.g., HEK293 or CHO cells stably expressing GPR109A).

Materials:

- GPR109A-expressing cells (e.g., HEK293-GPR109A)
- Cell culture medium (e.g., DMEM with 10% FBS)
- MK-1903 stock solution
- Forskolin
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well white or black clear-bottom tissue culture plates

Experimental Workflow:





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